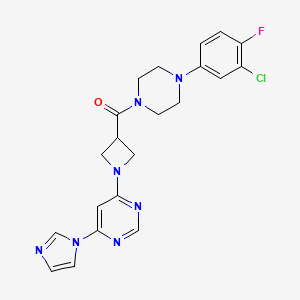
(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21ClFN7O and its molecular weight is 441.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole containing compounds should be improved to a great extent .
Pyrimidine Compounds
Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure of many natural (e.g., nucleotides in DNA and RNA, thiamine, and certain alkaloids) and synthetic pharmaceuticals .
生物活性
The compound (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule featuring multiple pharmacophoric elements, including an azetidine ring, a pyrimidine, and imidazole moieties, alongside a piperazine group. This structural diversity suggests potential for various biological interactions, particularly in medicinal chemistry.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Azetidine Ring : A four-membered saturated heterocyclic compound that may influence the compound's biological activity.
- Pyrimidine and Imidazole Moieties : Known for their roles in biological systems, these rings can interact with various enzymes and receptors.
- Piperazine Group : This moiety is often associated with psychoactive and anti-microbial properties.
Based on structural analysis:
- Enzyme Interaction : The imidazole and piperazine groups are known to interact with enzymes involved in various biochemical pathways, potentially acting as inhibitors or modulators.
- Kinase Inhibition : Compounds with similar structures have shown promise as kinase inhibitors, which could be a relevant area for further investigation.
Case Studies and Related Research Findings
Research on compounds with similar structural features provides insights into possible biological activities:
- Anti-Tubercular Activity :
-
Antimicrobial Properties :
- Compounds containing imidazole and piperazine have been evaluated for antimicrobial activities against various pathogens. For instance, several derivatives showed promising results against Staphylococcus aureus and E. coli . Given the presence of similar functional groups in our compound, it may also exhibit antimicrobial effects.
- Cytotoxicity Studies :
Data Table: Biological Activities of Related Compounds
特性
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN7O/c22-17-9-16(1-2-18(17)23)27-5-7-28(8-6-27)21(31)15-11-30(12-15)20-10-19(25-13-26-20)29-4-3-24-14-29/h1-4,9-10,13-15H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWZSORNYSECEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













